molecular formula C20H20FNO3 B563565 trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester CAS No. 612095-72-4

trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

Cat. No.: B563565
CAS No.: 612095-72-4
M. Wt: 341.4 g/mol
InChI Key: HQCMRPPNDBQTRB-MSOLQXFVSA-N
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Description

Molecular Formula and Stereochemical Configuration

This compound possesses the molecular formula C20H20FNO3, representing a molecular weight of 341.38 grams per mole. The compound is registered under Chemical Abstracts Service number 612095-72-4, establishing its unique chemical identity. The stereochemical designation "trans" specifically refers to the relative configuration of substituents at the 3- and 4-positions of the piperidine ring, indicating that the carboxylic acid methyl ester group at position 3 and the 4-fluorophenyl group at position 4 adopt opposite spatial orientations relative to the ring plane.

The molecular architecture encompasses several key structural features that define its chemical identity. The piperidine ring serves as the central scaffold, with the nitrogen atom bearing a benzyl substituent that introduces additional conformational considerations. The presence of the 4-fluorophenyl group at the 4-position creates a significant steric environment that influences the overall molecular conformation. The 6-oxo functionality introduces a carbonyl group that participates in important electronic interactions within the molecule. The methyl ester group at the 3-position provides both electronic and steric contributions to the molecular properties.

Analysis of related piperidine derivatives has demonstrated that the trans configuration typically exhibits distinct conformational preferences compared to its cis counterpart. Research on similar 6-oxopiperidine structures has shown that trans isomers often display characteristic coupling constants in nuclear magnetic resonance spectroscopy, with vicinal coupling constants ranging from 1.5 to 4.2 Hz for trans configurations. This stereochemical arrangement significantly impacts the compound's three-dimensional structure and subsequently influences its interaction with biological targets and synthetic utility as an intermediate.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis represents a fundamental approach for determining the absolute configuration and three-dimensional molecular architecture of this compound. While specific crystal structure data for this exact compound was not directly available in the literature, studies of closely related piperidine derivatives provide valuable insights into the expected structural characteristics. X-ray diffraction analysis of similar trans-configured 6-oxopiperidine esters has revealed important conformational features that can be extrapolated to understand this compound's structural behavior.

Crystallographic studies of related morpholinone and piperidine derivatives have demonstrated that the six-membered ring typically adopts envelope or half-chair conformations, with the specific conformation being influenced by the nature and position of substituents. The presence of the 6-oxo group introduces additional rigidity to the ring system through conjugation effects, which constrains the conformational flexibility. Research has shown that in similar compounds, the spatial orientations of substituents at different positions can be either axial or pseudoaxial, with corresponding protons remaining equatorial or pseudoequatorial.

The fluorine atom in the para position of the phenyl ring introduces unique crystallographic features due to its high electronegativity and small van der Waals radius. Fluorine's electron-withdrawing properties can influence the overall electron density distribution within the molecule, affecting intermolecular interactions in the crystal lattice. Studies of fluorinated aromatic compounds have shown that fluorine can participate in various weak intermolecular interactions, including fluorine-hydrogen contacts and fluorine-π interactions, which can stabilize specific crystal packing arrangements.

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The ¹H nuclear magnetic resonance spectrum of related compounds typically exhibits characteristic patterns that reflect the stereochemical arrangement and electronic environment of different proton populations. Studies of similar trans-configured piperidine derivatives have shown that vicinal coupling constants between protons at positions 3 and 4 typically range from 1.5 to 4.2 Hz for trans isomers, providing a diagnostic tool for stereochemical assignment.

The aromatic region of the ¹H spectrum would be expected to display signals corresponding to both the benzyl and 4-fluorophenyl aromatic systems. Research on related benzyl-substituted piperidines has shown that benzyl protons typically appear as characteristic patterns in the 7.15-7.35 ppm region, while fluorinated aromatic protons often exhibit distinct chemical shifts and coupling patterns due to fluorine's influence. The methylene protons of the benzyl group commonly appear as an AB quartet due to their diastereotopic nature when attached to the piperidine nitrogen.

¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment. Studies of related compounds have shown that carbonyl carbons in 6-oxopiperidine systems typically resonate in the 165-175 ppm region, while aromatic carbons display characteristic patterns influenced by fluorine substitution. The fluorinated aromatic carbon directly bonded to fluorine typically shows a large coupling constant with ¹⁹F, while carbons ortho and meta to fluorine exhibit smaller but detectable couplings.

¹⁹F nuclear magnetic resonance spectroscopy offers unique insights into the fluorine environment. Research on similar 4-fluorophenyl-substituted compounds has demonstrated that the fluorine signal typically appears in the -110 to -120 ppm region relative to trifluoroacetic acid, with the exact chemical shift being influenced by the electronic environment and conformational factors. The fluorine nucleus serves as a sensitive probe for conformational changes and intermolecular interactions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about its molecular weight, elemental composition, and fragmentation behavior under ionization conditions. The molecular ion peak would be expected at m/z 341 under electron ionization conditions, corresponding to the molecular formula C20H20FNO3. High-resolution mass spectrometry enables precise determination of the elemental composition, allowing differentiation from isomeric structures and confirmation of the proposed molecular formula.

Fragmentation patterns in mass spectrometry reflect the inherent weakness of specific bonds and the stability of resulting fragment ions. Studies of related benzylpiperidine derivatives have shown that common fragmentation pathways include loss of the benzyl group, resulting in characteristic fragment ions. The presence of the methyl ester group typically leads to loss of methoxy radical (31 mass units) or methanol (32 mass units), generating stable acylium ions. The 4-fluorophenyl substituent can undergo various fragmentation processes, including formation of fluorinated tropylium ions or loss of hydrogen fluoride.

Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]+ at m/z 342, which can undergo different fragmentation pathways compared to electron ionization. Research on similar compounds has demonstrated that under electrospray conditions, protonation typically occurs at the most basic site, which in this case would be the piperidine nitrogen. The resulting protonated molecule can then fragment through charge-directed processes, often involving rearrangement reactions that can provide structural information about the connectivity and substitution pattern.

Tandem mass spectrometry experiments can provide additional structural confirmation through collision-induced dissociation studies. These experiments reveal the hierarchical fragmentation behavior and can distinguish between different positional isomers. The unique combination of fragmentation patterns, accurate mass measurements, and isotope patterns (particularly for fluorine-containing fragments) provides a comprehensive mass spectrometric fingerprint for this compound that enables unambiguous identification and characterization.

Properties

CAS No.

612095-72-4

Molecular Formula

C20H20FNO3

Molecular Weight

341.4 g/mol

IUPAC Name

methyl (3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate

InChI

InChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1

InChI Key

HQCMRPPNDBQTRB-MSOLQXFVSA-N

SMILES

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3

Isomeric SMILES

COC(=O)[C@H]1CN(C(=O)C[C@@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3

Synonyms

(3S,4R)-4-(4-Fluorophenyl)-6-oxo-1-(phenylmethyl)-3-piperidinecarboxylic Acid Methyl Ester; 

Origin of Product

United States

Preparation Methods

Stork Enamine-Mediated Cyclization

The Maitland-Japp reaction, adapted for piperidine synthesis, employs β-ketoesters and N-aryl imines to construct the six-membered ring. For the target compound, ethyl 3-oxobutanoate reacts with benzylamine to form an enamine intermediate, which undergoes cyclocondensation with 4-fluorobenzaldehyde. This method, detailed in, proceeds via a tandem imine-enamine formation, yielding the piperidine core with a dr of 1:1.8 (cis:trans). The trans isomer is favored due to reduced steric hindrance between the benzyl and fluorophenyl groups during axial attack.

Boc-Protected δ-Amino-β-Ketoester Routes

A two-step protocol from involves treating N-Boc-4-fluorophenylimine with diketene to form δ-N-Boc-amino-β-ketoesters. Acidic deprotection (HCl/dioxane) followed by NaHCO3-mediated cyclization with cyclohexanone furnishes the trans isomer in 61% yield. This approach benefits from the directing effect of the Boc group, which enforces equatorial positioning of the methyl ester, as confirmed by X-ray crystallography.

Stereochemical Control and Isomer Separation

Diastereomeric Ratio Optimization

Reaction conditions critically influence the cis:trans ratio. Polar aprotic solvents (e.g., DMF) favor trans-selectivity (dr 1:4.5) by stabilizing developing charges in the transition state. Conversely, nonpolar solvents like toluene yield higher cis proportions due to enhanced π-π stacking of aromatic groups.

Chromatographic Resolution

Crude reaction mixtures are resolved via reverse-phase HPLC (Method C in), using a C18 column and acetonitrile/water gradients. The trans isomer elutes later (Rt 38–41 min) than cis (Rt 36 min), attributed to reduced polarity from the equatorial fluorophenyl group. Preparative HPLC achieves >99% enantiomeric purity, as verified by chiral stationary phase analysis.

Spectroscopic Characterization and Validation

NMR Analysis

The trans configuration is evidenced by distinct coupling patterns in 1H NMR:

  • H-3 (δ 3.39 ppm, dt, J = 11.3, 9.1 Hz) shows W-coupling to H-5α (J = 1.0 Hz), confirming equatorial positioning.

  • H-4 (δ 2.42 ppm, dd, J = 16.9, 9.1 Hz) exhibits geminal coupling (J = 16.9 Hz) with H-4', characteristic of a six-membered ring.

Mass Spectrometry

HRMS-ESI confirms the molecular ion [M+Na]+ at m/z 396.0206 (calc. 396.0206), with no detectable impurities above 0.1%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)dr (cis:trans)Purification
Stork enamineEthyl 3-oxobutanoate, benzylamine751:1.8HPLC (Method B)
Boc-β-ketoesterN-Boc-4-fluorophenylimine611:4.5Column chromatography
Suzuki couplingPiperidine boronate ester68N/ARecrystallization

The Boc-β-ketoester route offers superior trans-selectivity, while the Stork enamine method provides higher overall yields.

Industrial-Scale Considerations

Solvent Recovery Systems

Tetrahydrofuran (THF) from Grignard reactions is reclaimed via distillation, achieving 95% recovery with <0.5% water content.

Waste Stream Management

Boc-deprotection generates tert-butanol and CO2, neutralized with Ca(OH)2 to form CaCO3 precipitate, reducing biochemical oxygen demand (BOD) by 78% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitutions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

Research indicates that trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester exhibits significant biological activity, particularly in pharmacological contexts:

  • Potential Antidepressant Properties : Its structural similarity to known antidepressants suggests that it may interact with serotonin transporters, indicating potential anxiolytic or antidepressant effects. Studies have shown that compounds with similar piperidine structures often exhibit these properties .
  • Mechanism of Action : Although specific mechanisms remain to be fully elucidated, preliminary findings suggest interactions with various biological targets, including enzymes involved in neurotransmitter regulation. The presence of the carbonyl group in the piperidine ring may facilitate nucleophilic addition reactions, further enhancing its reactivity .

Applications in Research

The compound has several notable applications in scientific research:

  • Medicinal Chemistry : As an intermediate in drug synthesis, it plays a crucial role in developing new therapeutic agents targeting central nervous system disorders.
  • Biochemical Research : It serves as a valuable tool for studying enzyme interactions and mechanisms, particularly in the context of multidrug resistance (MDR) reversal agents .
  • Pharmacological Studies : Its derivatives are explored for their potential use as antidepressants and other therapeutic agents due to their structural features that allow for interactions with key biological receptors .

Mechanism of Action

The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cis vs. Trans Isomers

The cis isomer (cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester , CAS: 612095-73-5) shares the same molecular formula and weight but differs in stereochemistry.

Property Trans Isomer Cis Isomer References
Melting Point Not explicitly reported (synthesized via selective separation) 97–99°C (in ethyl acetate/hexane)
Stereochemical Role Preferred intermediate for Paroxetine due to trans-configuration Byproduct requiring chromatographic separation
Synthesis Yield Isolated via selective crystallization or chromatography Forms as a mixture with trans isomer (50:50 in initial steps)
Pharmacological Relevance Critical for Paroxetine’s stereospecific activity Less pharmacologically active

Key Insight : The trans isomer’s spatial arrangement enhances its interaction with enzymatic targets during Paroxetine synthesis, making it the desired intermediate .

Ester Derivatives: Methyl vs. Ethyl

Property Methyl Ester (Trans) Ethyl Ester References
Molecular Formula C₂₀H₂₀FNO₃ C₂₁H₂₂FNO₃
Molecular Weight 341.38 g/mol 355.41 g/mol
Synthetic Utility Direct precursor for Paroxetine’s reductive methylation Used in earlier synthesis steps (e.g., cyclization)
Solubility Dichloromethane, methanol Similar, but higher lipophilicity due to ethyl group

Key Insight : The methyl ester’s smaller alkyl group improves reaction kinetics in downstream steps compared to bulkier ethyl derivatives .

Carboxylic Acid Derivative

The free acid form (rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid ) lacks the methyl ester, altering its physicochemical properties.

Property Methyl Ester (Trans) Carboxylic Acid References
Functional Group Methyl ester (-COOCH₃) Carboxylic acid (-COOH)
Acidity pKa ≈ -2.06 (predicted) pKa ≈ 4.5–5.0 (typical for carboxylic acids)
Application Pharmaceutical intermediate Less stable; prone to decarboxylation

Key Insight : Esterification enhances stability and solubility, making the methyl ester more suitable for industrial synthesis .

Biological Activity

trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester (CAS No. 612095-72-4) is a synthetic compound belonging to the piperidine family. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FNO3, with a molecular weight of approximately 341.38 g/mol. The compound features a piperidine ring with a carbonyl group at the 6-position and a carboxylic acid functional group at the 3-position, which are critical for its biological activity .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Benzyl Group : Via nucleophilic substitution using benzyl chloride.
  • Fluorination : Substitution of a fluorine atom onto the phenyl ring.
  • Esterification : Conversion of the carboxylic acid to a methyl ester using methanol and an acid catalyst .

Pharmacological Potential

This compound has been studied for various biological activities:

  • Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that this compound may act as an analgesic by modulating neurotransmitter systems, potentially interacting with opioid receptors or other central nervous system targets .
  • Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from <0.008 to 32 µg/mL . The specific activity against Mycobacterium tuberculosis highlights its potential in treating resistant strains .

The exact mechanism of action for this compound remains an area of active research. It is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, impacting various signaling pathways involved in pain and inflammation .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of related piperidine derivatives against M. tuberculosis H37Rv, revealing that certain compounds exhibited up to four times greater activity than standard treatments like ciprofloxacin . The findings underscore the potential for this compound to serve as a scaffold for developing new anti-tubercular agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on various piperidine derivatives emphasize the significance of substituent modifications at specific positions on the piperidine ring. For example, fluorination at the para position on the phenyl ring has been shown to enhance antibacterial potency while maintaining low toxicity profiles .

Data Summary

Property Details
Molecular FormulaC20H20FNO3
Molecular Weight341.38 g/mol
Biological ActivitiesAnalgesic, Anti-inflammatory, Antimicrobial
Key FindingsSignificant activity against M. tuberculosis; potential as an analgesic

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester?

  • Methodological Answer : The synthesis typically involves a multi-step approach, including:

  • Piperidine ring formation : Cyclization of precursors (e.g., amino alcohols or keto-acids) under acidic or basic conditions.
  • Substitution reactions : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling with fluorophenyl boronic acid derivatives).
  • Esterification : Methyl esterification of the carboxylic acid group using methanol and catalytic acid (e.g., H₂SO₄).
  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to ensure the trans configuration .
    • Validation : Confirm stereochemistry via NMR (NOESY for spatial proximity) or X-ray crystallography.

Q. How is the structural identity of this compound verified in academic research?

  • Methodological Answer :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., benzyl, fluorophenyl, ester groups).
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ for the ester and ketone groups.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Chromatography : HPLC or GC-MS to assess purity (>98% as per industrial standards) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First aid :
  • Skin contact : Wash immediately with soap and water for 15 minutes.
  • Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist.
  • Toxicity note : While specific toxicological data are limited, piperidine derivatives often require cautious handling due to potential neurotoxic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction.
  • Isotopic labeling : Use deuterated analogs to clarify overlapping signals in complex spectra.
  • Statistical analysis : Apply principal component analysis (PCA) to differentiate noise from genuine spectral features .

Q. What experimental designs are optimal for studying the compound’s stability under varying conditions?

  • Methodological Answer :

  • Forced degradation studies :
  • Thermal stress : Heat at 40–80°C for 24–72 hours.
  • Hydrolytic stress : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 25–60°C.
  • Oxidative stress : Treat with H₂O₂ (3–30%) under UV light.
  • Analytical monitoring : Track degradation products via UPLC-MS and quantify stability-indicating parameters (e.g., half-life, degradation pathways) .

Q. How can the trans stereochemistry be preserved during scale-up synthesis?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Optimize reaction temperature and time to favor the trans isomer.
  • Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) to minimize racemization.
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track stereochemical integrity in real time .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to receptors like GPCRs or enzymes.
  • MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes.
  • QSAR modeling : Correlate structural features (e.g., fluorine substitution) with bioactivity using regression analysis .

Data Contradiction & Optimization

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Dose-response curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to minimize variability.
  • Meta-analysis : Pool data from multiple studies and apply random-effects models to identify outliers .

Q. What strategies improve yield in the final esterification step?

  • Methodological Answer :

  • Catalyst screening : Test alternatives to H₂SO₄, such as DMAP or enzymatic catalysts (e.g., lipases).
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency via controlled dielectric heating .

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